2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a triazole ring attached to a benzaldehyde moiety
Preparation Methods
The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The triazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-bromobenzaldehyde with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzoic acid, 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol, and various substituted derivatives.
Scientific Research Applications
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde can be compared with other similar compounds:
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |
InChI Key |
QWLWYAZMHJCGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |
Origin of Product |
United States |
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